Azanide;palladium(2+);acetate
Description
The field of organometallic chemistry has been profoundly shaped by the versatile reactivity of palladium. The specific combination of amido and acetate (B1210297) ligands on a palladium(II) center, as represented by "Azanide;palladium(2+);acetate," offers a unique electronic and steric environment that has been harnessed for significant advancements in chemical synthesis.
Palladium-catalyzed reactions are indispensable tools in organic synthesis, enabling the construction of complex molecules with high efficiency and selectivity. chemrxiv.orgnih.gov These reactions, particularly cross-coupling reactions, form the bedrock of numerous applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net The ability of palladium to cycle between different oxidation states, most commonly Pd(0) and Pd(II), is fundamental to its catalytic prowess. chemrxiv.orgnih.gov Palladium(II) acetate, a common precursor, is widely used to initiate these catalytic cycles. wikipedia.orgcommonorganicchemistry.comchemicalbook.com The ligands coordinated to the palladium center play a crucial role in modulating its reactivity, selectivity, and stability. nih.govwhiterose.ac.uk
The development of palladium-amido complexes has been a significant area of research. Initially, these species were often proposed as transient intermediates in reactions involving nitrogen-containing nucleophiles. nih.gov Over time, an increasing number of stable palladium-amido complexes have been synthesized and characterized, providing crucial insights into their structure and reactivity. figshare.comresearchgate.net The inclusion of an acetate ligand is often a consequence of using palladium(II) acetate as the starting material. nih.govrsc.org The acetate can act as a ligand, a base, or a leaving group, influencing the course of the reaction. rsc.orgacs.org Mechanistic studies have revealed that the interplay between amido and acetate ligands is critical in key steps of catalytic cycles, such as reductive elimination. acs.orgnih.gov
"this compound" represents a key structural motif within the broader family of palladium(II) catalysts. The amido ligand, being a strong sigma-donor, can stabilize the electron-deficient palladium(II) center. This electronic feature is often complemented by the acetate ligand, which can participate in protonolysis or act as a bidentate or monodentate ligand. rsc.org This combination is particularly relevant in C-H activation reactions, where a concerted metalation-deprotonation (CMD) mechanism is often invoked. nih.gov In such a mechanism, the acetate can act as an internal base to facilitate the cleavage of a C-H bond. The resulting palladacycle can then undergo further reactions to form new carbon-carbon or carbon-heteroatom bonds.
The synthesis of related palladium(II) complexes often starts from palladium(II) acetate, which reacts with various nitrogen-containing ligands to form amido or amino complexes. mdpi.commdpi.com For instance, the reaction of palladium(II) acetate with amino acids can yield stable, well-defined bis-chelated palladium amino acid complexes. mdpi.commdpi.com
Table 1: Representative Palladium(II) Amido/Amino Acetate Complexes and their Precursors
| Precursor | Nitrogen Source | Resulting Complex Type | Application/Significance |
| Palladium(II) acetate | Primary Amides | Palladium(II) Amido Intermediates | Dehydration to nitriles acs.org |
| Palladium(II) acetate | Amino Acids | Bis-chelated Palladium Amino Acid Complexes | Catalysis of oxidative coupling reactions mdpi.com |
| Palladium(II) acetate | Indolyl Ligands | Mono-indolyl Palladium Acetate Complexes | Suzuki cross-coupling reactions nih.gov |
| Palladium(II) acetate | Pyridylidene Amide Ligands | Palladium(II) Pincer Complexes | Electrocatalytic CO₂ reduction rsc.org |
Research in this area is multifaceted, with several key objectives:
Synthesis and Characterization: The synthesis of stable palladium(II) amido acetate complexes to serve as well-defined catalyst precursors is a primary goal. nih.govbohrium.com Characterization is typically achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction. nih.govrsc.orgmdpi.com
Mechanistic Elucidation: A significant portion of research is dedicated to understanding the precise role of amido and acetate ligands in catalytic cycles. This includes studying the kinetics and thermodynamics of elementary steps like oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
Catalytic Applications: The development of novel synthetic methodologies that leverage the unique reactivity of palladium(II) amido acetate species is a major driving force. This includes expanding the scope of cross-coupling reactions, C-H functionalization, and carbonylation reactions. researchgate.netnih.govacs.org
The following table summarizes key spectroscopic data for related palladium complexes, providing insights into the structural features of such species.
Table 2: Spectroscopic Data for Related Palladium Complexes
| Complex Type | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm⁻¹) | Reference |
| Pd(OAc)₂ in CD₃CN | 1.97 (s, CH₃) | Not specified | Not specified | researchgate.net |
| Bis-(leucinato)palladium(II) | 3.63-3.53 (m, CH), 1.65-1.44 (m, CH₂, CH), 0.90-0.72 (m, CH₃) | 175.70 (C=O), 53.57 (CH), 39.94 (CH), 24.30 (CH₂), 22.16, 21.02 (CH₃) | Not specified | mdpi.com |
| Pyridylidene Amide Pd(II) Acetate Complex | Not specified | 170.3-175.8 (acetate C=O), 162.1-170.7 (amide C=O) | 511–528 (Pd–N) | rsc.org |
Structure
2D Structure
Properties
Molecular Formula |
C2H11N4O2Pd-3 |
|---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
azanide;palladium(2+);acetate |
InChI |
InChI=1S/C2H4O2.4H2N.Pd/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
GXEVAGPEVFWDBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pd+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Azanide;palladium 2+ ;acetate
Approaches for the Synthesis of Azanide (B107984);palladium(2+);acetate (B1210297)
The synthesis of a mixed azanide-acetate palladium(II) complex would likely proceed through one of several general routes common in palladium coordination chemistry. These include direct synthesis from a common palladium source, ligand exchange reactions, or the in situ generation of the active species.
Direct Synthesis Routes from Palladium Sources
A direct synthesis approach would involve the reaction of a simple palladium(II) salt with sources of both the azanide and acetate ligands. A common starting material for many palladium compounds is palladium(II) acetate, Pd(OAc)₂. wikipedia.org Palladium(II) acetate itself is typically prepared by dissolving palladium sponge in a mixture of acetic acid and nitric acid. wikipedia.orgresearchgate.net Care must be taken during this process to avoid contamination with nitro-acetate species, such as Pd₃(OAc)₅NO₂, which can affect the reactivity and solubility of the final product. wikipedia.orgresearchgate.net
A hypothetical direct synthesis of azanide;palladium(2+);acetate could involve the carefully controlled reaction of palladium(II) acetate with a source of the azanide ligand, such as ammonia (B1221849) or an amide salt. The reaction of palladium(II) acetate with two equivalents of an amino acid, for example, leads to the formation of bis-chelated palladium amino acid complexes, demonstrating the lability of the acetate ligands. mdpi.comnih.gov A similar reaction with a controlled stoichiometry of an ammonia equivalent could potentially yield the mixed ligand complex.
Another route could start from palladium(II) chloride (PdCl₂), a common precursor. Reaction with ammonia would first form a palladium ammine complex, which could then undergo reaction with an acetate source like silver acetate to replace the chloride ions.
Ligand Exchange and Transmetallation Strategies
Ligand exchange is a prevalent strategy for synthesizing mixed-ligand palladium complexes. wikipedia.orgnih.gov This would involve starting with a pre-formed palladium complex and introducing the desired ligand to displace a more labile one.
For instance, a palladium(II) acetate precursor could undergo partial substitution by an azanide source. The reaction of palladium(II) acetate with amino acids to form bis(amino acidato)palladium(II) complexes is a well-documented example of this type of ligand exchange. mdpi.comnih.gov By controlling the stoichiometry, it might be possible to achieve a mono-substitution.
Alternatively, one could start with a palladium(II) azanide complex and introduce an acetate group. The synthesis of palladium(II) amido complexes has been reported through various methods, including the reaction of a palladium precursor with an amine in the presence of a base. acs.orgrsc.orgacademie-sciences.fr Once a palladium amido complex is formed, a subsequent reaction with a source of acetate, such as acetic acid or an acetate salt, could lead to the desired mixed-ligand species.
Transmetallation, a key step in many catalytic cycles like the Suzuki-Miyaura coupling, involves the transfer of an organic group from one metal to another. diva-portal.orgresearchgate.net While typically used for C-C bond formation, analogous principles could be applied to the formation of Pd-N bonds. A pre-formed organopalladium species could potentially react with an amide of a less electronegative metal to transfer the amido group to the palladium center.
In Situ Generation of Active Species Involving this compound
In many catalytic applications, the active palladium species is not a stable, isolated complex but is generated in situ from a precatalyst. nih.govrsc.org An active this compound species could be formed in the reaction mixture from a palladium(II) source, an acetate source (which could be the palladium precursor itself, like Pd(OAc)₂), and an azanide source (like ammonia or an amine). researchgate.netananikovlab.ru
For example, in palladium-catalyzed amination reactions, the active palladium(0) catalyst is often generated in situ from a palladium(II) precatalyst. rsc.org The subsequent catalytic cycle involves oxidative addition, formation of a palladium-amido intermediate, and reductive elimination. acs.org A species like this compound could be a key intermediate in such catalytic cycles, particularly in reactions involving both amination and acetate-assisted steps. The presence of acetate can significantly influence the rate and mechanism of catalytic steps, such as reductive elimination. diva-portal.org
Synthesis of Related Palladium(II) Azanide and Acetate Complexes
The synthesis of palladium(II) acetate and palladium(II) azanide complexes provides the foundation for developing methods for the target mixed-ligand complex.
Palladium(II) Acetate: As a widely used catalyst and precursor, palladium(II) acetate's synthesis is well-established. The most common method involves the reaction of palladium sponge with acetic acid and nitric acid. wikipedia.orgresearchgate.net An alternative, cleaner method involves ligand exchange from other palladium carboxylates with acetic acid or the reaction of palladium nitrate (B79036) with an alkali metal acetate in aqueous acetic acid. wikipedia.orgresearchgate.net
Palladium(II) Azanide (Amido) Complexes: A variety of palladium(II) amido complexes have been synthesized. These are often prepared by reacting a palladium(II) precursor, such as a chloride or acetate complex, with an amine or an amide. acs.orgrsc.org For instance, monomeric palladium(II) parent-amido (NH₂) complexes have been synthesized by treating a palladium(II) ammine complex with sodium amide (NaNH₂). academie-sciences.fracademie-sciences.fr The stability and reactivity of these amido complexes are highly dependent on the other ligands present on the palladium center. nih.gov
The following table summarizes the synthesis of some related palladium(II) complexes:
| Complex Type | Precursors | Reagents/Conditions | Reference |
| Palladium(II) Acetate | Palladium Sponge | Acetic Acid, Nitric Acid | wikipedia.orgresearchgate.net |
| Bis-(leucinato)palladium(II) | Palladium(II) Acetate | Leucine, Acetone/Water | nih.gov |
| Bis-(L-prolinato)palladium(II) | Palladium(II) Acetate | L-proline, Acetone/Water | mdpi.com |
| Monomeric Pd(II) Amido | Pd(pincer)(NH₃) | NaNH₂ | academie-sciences.fr |
| Di-NHC-Amido Pd(II) | Di-NHC-Amino Pd(II) Complex | NaH | rsc.org |
Control of Purity and Yield in Synthetic Preparations
Achieving high purity and yield in the synthesis of palladium complexes is critical for their application, especially in catalysis.
For palladium(II) acetate, a significant challenge is the formation of the Pd₃(OAc)₅(NO₂) impurity when using nitric acid in the synthesis. wikipedia.orgresearchgate.net This impurity has different catalytic activity and solubility, making its control essential for reproducible results. researchgate.net Using an excess of palladium sponge or a nitrogen gas flow can help minimize this impurity. wikipedia.org Alternative synthesis routes, such as the reaction of palladium nitrate with alkali metal acetates, have been developed to obtain a purer product. researchgate.net
In the synthesis of mixed-ligand complexes, controlling the stoichiometry of the reactants is crucial to prevent the formation of undesired homo-ligated species (e.g., bis-azanide or bis-acetate complexes). The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized. Purification techniques such as recrystallization and chromatography are often necessary to isolate the desired pure compound.
Scale-Up Considerations for this compound Synthesis
The transition from laboratory-scale synthesis to industrial production presents several challenges. For palladium-based compounds, the cost of the metal is a major factor, necessitating high-yield and efficient processes.
The synthesis of palladium(II) acetate has been addressed on a larger scale, with methods developed to produce it in a monophase state with high yield. google.com These methods often focus on controlling the reaction conditions to prevent the formation of insoluble polymeric palladium(II) acetate or other impurities. google.comgoogle.com
For a mixed-ligand complex like this compound, scale-up would require robust control over the reaction stoichiometry and conditions to ensure product consistency. The handling of potentially hazardous reagents and the management of waste streams are also critical considerations. If the compound is an intermediate for a catalytic process, developing a one-pot, in situ generation method would be highly advantageous for large-scale applications, as it would bypass the need for isolation and purification of the complex. nih.gov
Fundamental Coordination Chemistry and Reactivity Principles of Azanide;palladium 2+ ;acetate Systems
Ligand Design and Modification Strategies for Azanide (B107984);palladium(2+);acetate (B1210297) Derivatives
The performance of a palladium catalyst is intricately linked to the nature of the ligands coordinated to the metal center. In the context of palladium(II) acetate systems, the introduction of nitrogen-based ligands, such as ammine (from ammonia) or amido (from azanide), alongside the native acetate ligands, creates a complex interplay of steric and electronic effects that dictate the catalyst's reactivity, selectivity, and stability.
The term "azanide" in this context can be broadly interpreted to include amido ligands (R₂N⁻) and related N-donor ligands that are crucial in catalysis. The steric and electronic properties of these ligands can be precisely tuned to optimize catalytic performance.
Steric Effects: The steric bulk of the substituents on the nitrogen atom significantly influences the coordination environment of the palladium center. Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive species by facilitating ligand dissociation. For instance, in palladium-catalyzed cross-coupling reactions, bulky phosphine (B1218219) ligands are known to promote the formation of monoligated Pd(0) species, which are often the active catalysts. nih.gov Similarly, for amido ligands, bulky substituents can influence the rate of reductive elimination, a key step in many catalytic cycles. nih.govacs.org However, excessive steric hindrance can also block substrate access to the metal center, thereby inhibiting catalysis. A delicate balance is often required. chinesechemsoc.org
Electronic Effects: The electronic properties of the nitrogen ligand, modulated by its substituents, are critical in tuning the reactivity of the palladium center. Electron-donating groups on the amido ligand increase the electron density on the palladium, which can facilitate oxidative addition steps in some catalytic cycles. Conversely, electron-withdrawing groups can make the palladium center more electrophilic, which can be beneficial for other steps, such as nucleophilic attack on a coordinated substrate. Kinetic studies on palladium(II) amido complexes have shown that electron-donating groups on the biarylphosphine ligand can stabilize the amido complex and slow down the rate of reductive elimination. nih.govacs.org The table below summarizes the effect of ligand electronics on a model C-N cross-coupling reaction.
| Ligand | Key Substituent | Relative Rate | Electronic Effect |
|---|---|---|---|
| L1 (RuPhos) | -H | 1.0 | Reference |
| L4 | -OMe (para on lower ring) | <0.5 | Electron-donating |
| L5 | -NMe₂ (para on lower ring) | ~0.1 | Strongly electron-donating |
Palladium(II) acetate in the solid state exists predominantly as a cyclic trimer, [Pd(OAc)₂]₃, where acetate groups bridge the palladium atoms. osi.lv In solution, this trimeric structure can be in equilibrium with other oligomeric and monomeric forms, and the addition of other ligands, including nitrogen-based ligands, can break up the trimer. rsc.orgnih.gov The acetate ligands themselves play a crucial role in the catalytic cycle.
Bridging vs. Monodentate Coordination: The acetate ligand can coordinate to palladium in a bridging (μ-OAc) or a monodentate (κ¹-OAc) fashion. The bridging mode is prevalent in the parent trimer, while the addition of other ligands often leads to the formation of complexes with monodentate acetates. nih.gov This change in coordination mode is significant, as monodentate acetates are generally more labile and can be more easily displaced by substrates or other ligands during a catalytic reaction.
Role in C-H Activation: Acetate ligands are not always mere spectators. They can actively participate in the catalytic cycle, most notably by acting as an internal base in C-H activation steps. nih.govacs.org This is a key feature of the "concerted metalation-deprotonation" (CMD) mechanism, where the acetate ligand assists in the removal of a proton from the substrate as the palladium center forms a bond with the carbon.
The introduction of external ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to palladium(II) acetate systems dramatically alters the coordination sphere and, consequently, the catalytic performance. These ligands can stabilize the palladium center, prevent the formation of inactive palladium black, and fine-tune the steric and electronic environment to enhance reactivity and selectivity. nih.govacs.org The choice of external ligand can even switch the reaction pathway, as seen in systems where the same palladium precursor can catalyze different reactions depending on the ligand and solvent. whiterose.ac.uk The addition of phosphine ligands to palladium acetate can lead to the in situ formation of Pd(0) species, which are the active catalysts in many cross-coupling reactions. nih.gov
Principles of Ligand Exchange and Dissociation in Azanide;palladium(2+);acetate Complexes
Ligand exchange is a fundamental process in the activation of palladium precatalysts and in the catalytic cycle itself. For square-planar palladium(II) complexes, which are typical for this oxidation state, ligand substitution reactions generally proceed through an associative mechanism. nih.gov This involves the initial approach of the incoming ligand to the palladium center to form a five-coordinate intermediate, followed by the departure of the leaving group.
The rate of ligand exchange is influenced by several factors:
Nature of the Incoming Ligand: More nucleophilic ligands generally react faster.
Nature of the Leaving Ligand: Weaker bonds to the leaving group lead to faster substitution.
Steric Hindrance: Increased steric bulk around the palladium center can slow down the associative pathway. nih.gov
Electronic Properties of Spectator Ligands: The electronic influence of the other ligands in the complex can affect the electrophilicity of the palladium center and thus its susceptibility to nucleophilic attack.
Kinetic studies on various palladium(II) complexes have provided quantitative data on these effects. For example, the rate of substitution of a chloride ligand in cyclometalated palladium(II) complexes was found to be highly dependent on the electronic properties of the tridentate C^N^N ligand. bohrium.com
| Complex | Ligand (L) | k₂ (M⁻¹s⁻¹) at 25°C |
|---|---|---|
| PdL1 | (2-pyridyl)phenyl | ~1500 |
| PdL2 | (2-pyridyl)naphthyl | ~1200 |
| PdL3 | (isoquinolyl)phenyl | ~800 |
| PdL4 | (isoquinolyl)naphthyl | ~500 |
Reactivity of Palladium-Nitrogen and Palladium-Oxygen Bonds within the Complex
The reactivity of palladium(II) complexes containing both nitrogen and oxygen ligands is central to their catalytic function. The Pd-N and Pd-O bonds have distinct characteristics and play different roles in elementary catalytic steps.
Palladium-Nitrogen Bond Reactivity: The Pd-N bond in amido complexes is a key feature in C-N cross-coupling reactions. The formation of this bond often occurs via deprotonation of a coordinated amine or ammonia (B1221849) ligand. The subsequent reductive elimination from the palladium(II) amido complex forms the desired C-N bond and regenerates a Pd(0) species. nih.govacs.org The strength and reactivity of the Pd-N bond are influenced by the electronics of the amido ligand and the other ligands present. For instance, palladium amido complexes derived from electron-rich amines tend to undergo reductive elimination more rapidly. nih.govacs.org
Palladium-Oxygen Bond Reactivity: The Pd-O bond in acetate ligands is typically more labile than the Pd-N bond in amido complexes. This lability is crucial for creating vacant coordination sites for substrate binding. As mentioned earlier, the Pd-O bond is also directly involved in C-H activation through the CMD mechanism. nih.govacs.org In aerobic oxidation reactions, palladium-oxygen intermediates are proposed to be involved in the reoxidation of Pd(0) to Pd(II). nih.gov The table below provides representative bond lengths for Pd-N and Pd-O bonds in some palladium(II) amino acid complexes, which feature both types of bonds.
| Amino Acid Ligand | Pd-N Bond Length (Å) | Pd-O Bond Length (Å) | CCDC Ref Number |
|---|---|---|---|
| Alanine | 2.02(2), 2.04(2) | 2.036(15), 1.962(14) | 2055917 |
| Valine | 2.0054(15), 2.0110(16) | 2.0054(15), 2.0170(13) | 2055918 |
| Isoleucine | 2.015(4), 2.009(4) | 2.012(3), 2.029(3) | 2055919 |
Role of Solvent and Additives on this compound Speciation and Reactivity
Solvent Effects: The polarity and coordinating ability of the solvent can have a profound impact.
Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, which can accelerate certain reaction steps. For example, the oxidative addition of aryl triflates to Pd(0) is often faster in polar solvents. researchgate.net
Coordinating Solvents: Solvents like DMF, NMP, or acetonitrile (B52724) can coordinate to the palladium center, influencing the ligand exchange equilibria and potentially participating in the reaction itself. In some cases, the solvent can even act as a reducing agent for the Pd(II) precursor. whiterose.ac.ukacs.org
Non-polar Solvents: Non-polar solvents like toluene (B28343) or benzene (B151609) are often used to maintain the trimeric structure of palladium acetate and can favor certain reaction pathways over others. osi.lv
Additive Effects:
Bases: Bases are essential in many palladium-catalyzed reactions, particularly for deprotonating amine precursors to form reactive amido species or for neutralizing acids produced during the reaction. The choice and strength of the base can be critical.
Salts: The addition of salts can have a significant effect, often through the formation of anionic palladium species (e.g., [Pd(L)n(X)]⁻, where X is an anion from the salt). These anionic species can exhibit different reactivity and selectivity compared to their neutral counterparts. researchgate.net The presence of halide anions, for instance, can influence the rate and mechanism of key catalytic steps.
The interplay between the palladium precursor, the ligands, the solvent, and any additives is complex, leading to a dynamic system where the nature of the active catalyst can change throughout the course of the reaction. Understanding these fundamental principles is key to the rational design and optimization of catalytic systems based on palladium(II) acetate and nitrogen-containing ligands.
Catalytic Applications of Azanide;palladium 2+ ;acetate in Organic Transformations
Cross-Coupling Reactions Catalyzed by Azanide (B107984);palladium(2+);acetate (B1210297)
Palladium(II) acetate, in combination with various nitrogen-containing ligands or reactants, serves as a robust catalytic system for a wide array of cross-coupling reactions. The active catalyst is typically a palladium(0) species, which is generated in situ from the palladium(II) precursor. The amine component can act as a ligand, a base, or a reactant, influencing the catalytic cycle in multiple ways.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Catalytic systems derived from palladium(II) acetate and simple amines have demonstrated high efficacy in this reaction, offering a cost-effective alternative to more complex phosphine (B1218219) ligands.
A notable example is the use of a catalyst formed from palladium(II) acetate and dicyclohexylamine, which has been successfully applied to the coupling of various aryl bromides with boronic acids. acs.org This system operates under mild, aerobic conditions, highlighting its practical utility. The catalytic efficiency of primary amine-based palladium(II) complexes has also been systematically evaluated, demonstrating that the steric and electronic properties of the amine ligand are crucial for catalytic activity. niscpr.res.in These catalysts have been shown to be effective for a range of aryl halides, providing good to excellent yields of the corresponding biaryl products. niscpr.res.in
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ / Dicyclohexylamine | K₂CO₃ | Dioxane | 80 | 12 | 95 |
| 2 | 4-Bromonitrobenzene | trans-[PdCl₂(Ph₃CNH₂)₂] | K₂CO₃ | Water | RT | 2 | 96 niscpr.res.in |
| 3 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ / Dicyclohexylamine | K₂CO₃ | Ethanol | RT | 12 | 98 |
| 4 | 1-Bromo-4-methylbenzene | trans-[PdCl₂(Ph₃CNH₂)₂] | K₂CO₃ | Water | RT | 2.5 | 94 niscpr.res.in |
| 5 | 2-Bromopyridine | Pd(OAc)₂ / Bis(2-pyridylmethyl)amine | K₂CO₃ | Water | 100 | 1 | 95 |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The use of palladium(II) acetate as a catalyst, often in conjunction with an amine that serves as both a ligand and a base, is well-established.
In a typical procedure, palladium(II) acetate is used with triethylamine to catalyze the reaction between an aryl bromide and an alkene like styrene. tcichemicals.com The amine is crucial for the regeneration of the active palladium(0) catalyst in the catalytic cycle. fu-berlin.de While phosphine ligands are frequently employed to stabilize the palladium catalyst, phosphine-free systems using amines have been developed and are effective for many substrates. tcichemicals.com The catalytic precursor Pd(II)(OAc)₂, when associated with appropriate ligands, is often more efficient than starting with a Pd(0) source like Pd(PPh₃)₄. libretexts.org
Table 2: Heck Reaction of Aryl Bromides with Alkenes
| Entry | Aryl Bromide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Et₃N | 100 | 16 | 57 tcichemicals.com |
| 2 | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 95 |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | Na₂CO₃ | DMF | 120 | 24 | 88 |
| 4 | 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | Acetonitrile (B52724) | 80 | 4 | 92 |
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The conventional catalytic system employs both palladium and copper(I) salts, along with an amine base. Palladium(II) acetate can serve as the palladium source in these reactions.
While many modern protocols aim for copper- and amine-free conditions to avoid the formation of alkyne homocoupling byproducts, amines still play a significant role in many Sonogashira reactions, often acting as the solvent or base. organic-chemistry.orgacs.org In these cases, the amine can coordinate to the palladium center, influencing the reaction's outcome. Research has shown that various palladium precursors, including palladium(II) acetate, can catalyze this reaction. acs.orgnih.gov The choice of amine base, such as piperidine or triethylamine, can be critical for achieving high yields. organic-chemistry.org
Table 3: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 25 | 0.5 | 91 |
| 2 | 1-Iodo-4-methoxybenzene | 1-Octyne | Pd(OAc)₂ / CuI | Piperidine | DMF | 50 | 6 | 95 |
| 3 | 4-Bromoacetophenone | Phenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 80 | 12 | 85 |
| 4 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 wikipedia.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines. acsgcipr.org This reaction is central to the synthesis of anilines and their derivatives. In this reaction, the amine is a reactant, and when ammonia (B1221849) is used, it directly leads to the formation of primary anilines.
The use of palladium(II) acetate as a precatalyst is common. synthesisspotlight.com A significant challenge in this area has been the direct use of ammonia as the nitrogen source. Recent developments have led to highly effective catalyst systems that can couple aryl and heteroaryl halides with aqueous ammonia, which is an inexpensive and convenient reagent. nih.govwikipedia.org These systems often rely on specialized phosphine ligands in conjunction with the palladium source to achieve high selectivity for the primary amine over diarylamine byproducts. wikipedia.org The catalytic cycle involves the coordination of the amine or ammonia to the palladium center, followed by deprotonation and reductive elimination. acsgcipr.org
Table 4: Buchwald-Hartwig Amination of Aryl Halides with Ammonia
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol / H₂O | 110 | 18 | 90 wikipedia.org |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol / H₂O | 110 | 18 | 94 wikipedia.org |
| 3 | 1-Bromo-3,5-dimethylbenzene | Pd₂ (dba)₃ / AdBippyPhos | NaOtBu | Toluene (B28343) | 100 | 20 | 90 |
| 4 | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 100 | 2 | 98 |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, while the Stille coupling utilizes an organotin reagent. Both are powerful C-C bond-forming reactions catalyzed by palladium (or nickel). The active catalyst is a Pd(0) species, which can be generated from palladium(II) acetate.
In the Negishi coupling , a variety of palladium precursors are effective, and the choice of ligand is crucial for reaction efficiency and scope. nih.govnih.gov While phosphine ligands are prevalent, the use of amine-based additives like TMEDA (tetramethylethylenediamine) has been shown to improve reaction outcomes in certain cases. researchgate.net
The Stille coupling also relies on a Pd(0) catalyst. Palladium(II) acetate is a viable precatalyst, often used with phosphine ligands. While less common, the presence of amine ligands or additives can influence the catalytic activity. Progress has been made in developing phosphine-free catalytic systems, some of which may involve nitrogen-based ligands. organic-chemistry.org
Table 5: Representative Negishi and Stille Couplings
| Reaction | Aryl Halide | Organometallic Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Negishi | 4-Iodotoluene | Phenylzinc chloride | Pd(OAc)₂ / SPhos | THF | 25 | 16 | 95 |
| Negishi | 1-Bromo-4-fluorobenzene | Ethylzinc bromide | Pd₂(dba)₃ / PCyp₃ | THF/NMP | 80 | 12 | 89 wikipedia.org |
| Stille | Iodobenzene | Tributyl(vinyl)stannane | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 3 | 90 |
| Stille | 4-Chlorotoluene | Tributyl(phenyl)stannane | Pd(OAc)₂ / XPhos | Dioxane | 100 | 4 | 92 |
The Kumada coupling is a cross-coupling reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. nrochemistry.com It was one of the first catalytic cross-coupling methods developed. Due to the high reactivity of Grignard reagents, the functional group tolerance can be limited.
Palladium catalysts are often preferred for their broader scope and higher selectivity. organic-chemistry.org The catalytic cycle is analogous to other cross-coupling reactions, starting with the oxidative addition of the organic halide to a Pd(0) species, which can be formed from a Pd(II) precursor like palladium(II) acetate. While phosphine ligands are most common, the development of catalysts with N-donor ligands, such as those based on N-heterocyclic carbenes (NHCs) or pincer ligands, has expanded the reaction's utility, particularly for challenging substrates like aryl chlorides.
Table 6: Kumada Coupling of Aryl Halides with Grignard Reagents
| Entry | Aryl Halide | Grignard Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylmagnesium bromide | PdCl₂(dppf) | THF | 60 | 12 | 93 |
| 2 | Chlorobenzene | Ethylmagnesium bromide | Pd(OAc)₂ / PCy₃ | Dioxane | 80 | 18 | 75 |
| 3 | 1-Bromonaphthalene | Methylmagnesium bromide | PdCl₂(dppf) | Et₂O | RT | 16 | 88 |
| 4 | 4-Chlorotoluene | Phenylmagnesium bromide | Pd(OAc)₂ / IMes | THF | 65 | 24 | 85 |
Other Intermolecular Cross-Couplings
Palladium(II) acetate is a widely used and versatile catalyst precursor for a multitude of intermolecular cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. nih.gov In many of these transformations, the active catalytic species is a Pd(0) complex, which can be formed in situ from the reduction of Pd(II) acetate. The presence of amido-type ligands, potentially formed from azanide precursors, can significantly influence the efficacy of these catalytic systems.
Palladium-catalyzed cross-coupling reactions provide a powerful tool for the construction of C-C and C-X bonds. acs.org The use of N-heterocyclic carbene (NHC) ligands in conjunction with palladium catalysts has enabled previously challenging cross-coupling reactions of amides and esters. acs.org While not directly "azanide;palladium(2+);acetate," palladium complexes derived from amido-linked N-heterocyclic carbenes have demonstrated catalytic efficiency in Suzuki cross-coupling reactions. researchgate.net For instance, the coupling of 4-haloarenes with phenylboronic acid has been successfully achieved using such complexes. researchgate.net
The Heck reaction, another cornerstone of palladium catalysis, vinylates aryl or vinyl halides. Palladium(II) acetate is a common catalyst for this transformation. wikipedia.org Similarly, the Suzuki and Stille couplings, also frequently catalyzed by palladium(II) acetate, are crucial for forming carbon-carbon bonds. nih.gov The formation of an active Pd(0) species from Pd(II) acetate is a key step in these catalytic cycles. acs.org
A notable example of a related palladium-catalyzed cross-coupling is the desulfinative coupling of aryl bromides and (hetero)aryl sulfinate salts. In this reaction, palladium(II) acetate is employed as the palladium source, which is reduced in situ to the active Pd(0) species. acs.org
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |
| Suzuki Coupling | 4-haloarenes | Phenylboronic acid | Palladium complexes with amido-linked NHCs | Biaryls | researchgate.net |
| Desulfinative Coupling | Aryl bromides | (Hetero)aryl sulfinate salts | Pd(OAc)₂ | Biaryls | acs.org |
C-H Activation and Functionalization Reactions
The direct functionalization of otherwise inert C-H bonds is a highly sought-after transformation in organic synthesis, and palladium catalysis has emerged as a leading strategy in this field. Palladium(II) complexes, often derived from palladium(II) acetate, play a central role in these reactions, where the presence of directing groups, including those containing nitrogen, is often crucial for achieving selectivity.
Ligand-directed C-H activation is a powerful strategy to control the site-selectivity of functionalization in complex molecules. nih.gov Amide groups are effective directing groups in palladium-catalyzed C-H activation. The reaction is believed to proceed through the formation of a cyclopalladated intermediate. nih.gov This intermediate can then undergo functionalization through either a Pd(II)/Pd(0) or a Pd(II)/Pd(IV) catalytic cycle. nih.govnih.gov In the Pd(II)/Pd(IV) pathway, the palladacycle is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the C-functionalized product. nih.gov
For example, the acetoxylation of C(sp³)–H bonds can be achieved using Pd(OAc)₂ as the catalyst. nih.gov In these reactions, amide-containing substrates can direct the palladium catalyst to a specific C-H bond, leading to selective functionalization. nih.gov
While directed C-H activation offers excellent control over regioselectivity, undirected C-H activation represents a significant challenge and an area of active research. Palladium(II) acetate has been employed in oxidative arene-olefin couplings, which can be considered a form of undirected C-H activation. nih.gov For instance, the coupling of benzene (B151609) and styrene to form stilbene can be catalyzed by Pd(OAc)₂ in the presence of an oxidant. nih.gov
The scope of palladium-catalyzed C-H activation and functionalization is extensive, encompassing a wide range of substrates and transformations. Both C(sp²)–H and C(sp³)–H bonds can be functionalized. nih.govnih.gov
In directed C-H activation, various nitrogen-containing functional groups can serve as directing groups, including amides, oximes, and pyridines. nih.gov The transformations achieved include the formation of C-O, C-N, and C-C bonds. For instance, amide-directed C-H activation can lead to acetoxylation, amination, and arylation. nih.govnih.gov
The table below summarizes selected examples of palladium-catalyzed directed C-H functionalization reactions where an amido-type directing group is involved.
| Substrate Type | Directing Group | Transformation | Catalyst System | Product Type | Reference |
| Alkyl N-methylamines | Amide | C(sp³)–H Acetoxylation | Pd(OAc)₂ / Oxidant | Acetoxylated amines | nih.gov |
| Acetanilide | Amide | ortho-C(sp²)–H Methylation | Pd(OAc)₂ / MeI / AgOAc | Methylated anilides | nih.gov |
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are powerful methods for the introduction of a carbonyl group into organic molecules, providing access to valuable compounds such as carboxylic acids, esters, and amides. Palladium(II) acetate is a common catalyst precursor for these transformations.
Hydrocarbonylation involves the addition of a hydrogen atom and a carbonyl group across an unsaturated bond, such as an alkyne or an alkene. Palladium-catalyzed hydrocarbonylation of alkynes provides a direct route to α,β-unsaturated carbonyl compounds.
An ultramild reaction condition for the hydrocarbonylation of alkynes has been developed using a palladium catalyst under atmospheric pressure of carbon monoxide. rsc.org In this process, a palladium hydride (Pd-H) species is generated from a hydrosilane, which then participates in the catalytic cycle. rsc.org This method avoids the use of strong acids traditionally required for the generation of the Pd-H intermediate. rsc.org
The general mechanism for alkyne hydrocarbonylation involves the formation of a palladium hydride species, which adds across the alkyne to form a vinyl-palladium intermediate. This intermediate then undergoes CO insertion followed by reaction with a nucleophile (e.g., an alcohol to form an ester) to afford the final product and regenerate the active catalyst.
| Substrate | Reagents | Catalyst System | Product | Reference |
| Terminal Alkyne | CO, Hydrosilane, Alcohol | Palladium catalyst | α,β-Unsaturated Ester | rsc.org |
| Internal Alkyne | CO, Hydrosilane, Alcohol | Palladium catalyst | α,β-Unsaturated Ester | rsc.org |
Aminocarbonylation
Aminocarbonylation is a powerful method for the synthesis of amides, a fundamental functional group in medicinal chemistry and materials science. Palladium(II) acetate is an effective catalyst for these reactions, which typically involve the coupling of an organic halide, carbon monoxide (CO), and an amine.
An efficient, ligand-free protocol for the aminocarbonylation of aryl iodides with various aromatic and aliphatic amines has been developed using a low loading of palladium(II) acetate as the catalyst in water. organic-chemistry.org This method operates under mild conditions and avoids the use of air-sensitive phosphine ligands and toxic organic solvents, aligning with the principles of green chemistry. organic-chemistry.org The system shows broad substrate scope, tolerating hindered and functionalized substrates to produce amides in good to excellent yields. organic-chemistry.org
Research has also demonstrated the use of molybdenum hexacarbonyl as a solid, ex-situ source of carbon monoxide in palladium-catalyzed aminocarbonylation. In a two-chamber system, CO generated from Mo(CO)₆ diffuses to the reaction chamber containing the aryl halide, amine, and a palladium(II) acetate catalyst with an appropriate ligand. The choice of ligand was found to be crucial for optimizing yields with different substrates.
| Aryl Halide | Amine | Catalyst System | Solvent | Yield (%) | Reference |
| Iodobenzene | Diethylamine | Pd(OAc)₂ / P-N Ligands | - | 58-100 | researchgate.net |
| 4-Iodoanisole | Morpholine | Pd(OAc)₂ (ligand-free) | Water | 95 | organic-chemistry.org |
| 1-Iodonaphthalene | N-Methylaniline | Pd(OAc)₂ (ligand-free) | Water | 90 | organic-chemistry.org |
| 4-Bromotoluene | Benzamidine | Pd(OAc)₂ / PPh₃ | DMF | 92 | |
| 1-Iodonaphthalene | Acetamidine | Pd(OAc)₂ / DPEphos | DMF | 39 |
This table presents selected data on aminocarbonylation reactions catalyzed by palladium(II) acetate systems.
Carboxylation
Palladium-catalyzed carboxylation reactions, particularly those utilizing carbon dioxide (CO₂) as a C1 source, are of significant interest for converting a greenhouse gas into valuable chemicals like carboxylic acids. Palladium(II) acetate serves as a common catalyst precursor for these transformations.
The mechanism of palladium-catalyzed carboxylation of arenes, such as thiophene, with CO₂ has been investigated using density functional theory (DFT) calculations. semanticscholar.org The process involves the formation of a σ-palladium complex through the deprotonation of the arene by palladium(II) acetate, followed by the insertion of CO₂ into the palladium-carbon bond, which is the rate-determining step. semanticscholar.org
In a different approach, the carboxylation of aryl halides can be achieved using palladium catalysts. For instance, 2-bromoanilines react with CO₂ and isocyanides in the presence of a palladium(II) acetate precursor, a specific ligand (BuPdAd₂), and a base to yield quinazoline-diones. mdpi.com This demonstrates the catalyst's ability to facilitate multicomponent reactions involving CO₂ incorporation. mdpi.com
| Substrate | CO₂ Pressure | Catalyst System | Product | Yield (%) | Reference |
| Thiophene | - | Pd(OAc)₂ | Thiophenecarboxylic acid | - | semanticscholar.org |
| 2-Bromoaniline | 10 bar | Pd(OAc)₂ / BuPdAd₂ | Quinazoline-dione | - | mdpi.com |
| 2-(Acetoxymethyl)-3-(trimethylsilyl)propene | 1 atm | Pd(PPh₃)₄ | 2(5H)-furanone | 35-62 | mdpi.com |
This table summarizes examples of palladium-catalyzed carboxylation reactions.
Hydrogenation and Dehydrogenation Processes
Palladium(II) acetate is also implicated in hydrogenation and dehydrogenation reactions, which are fundamental processes for the synthesis of saturated and unsaturated compounds, respectively.
Hydrogenation: Homogeneous palladium-catalyzed asymmetric hydrogenation has emerged as a significant method for synthesizing chiral compounds. rsc.org While many systems use specific palladium precursors, the reduction of palladium(II) acetate in the presence of hydrogen is a key step in forming active Pd(0) catalysts. The kinetics of Pd(OAc)₂ reduction by hydrogen on a carbon support has been studied, revealing an autocatalytic mechanism where Pd(0) species play a crucial role. researchgate.net In some catalytic systems, a palladium hydride species, [L₂Pd(II)H]⁺, is formed, which can react with traces of water to generate [L₂Pd(II)(H)₂], an active species for hydrogenation. nih.gov
Dehydrogenation: Palladium(II) acetate is a well-established catalyst for aerobic dehydrogenation, forming α,β-unsaturated carbonyl compounds from their saturated counterparts. pkusz.edu.cn This process typically uses air as the sole oxidant and requires a catalytic amount of a weak inorganic base. pkusz.edu.cn A proposed mechanism involves the generation of a palladium enolate followed by β-hydride elimination. pkusz.edu.cn This method has been successfully applied to a broad range of substrates, including aldehydes, ketones, and esters. pkusz.edu.cn In other systems, dehydrogenation of cyclohexanones to phenols can be achieved using a Pd/C catalyst, where the generated H₂ acts as a cocatalyst, eliminating the need for external oxidants or hydrogen acceptors. researchgate.net
| Process | Substrate | Catalyst System | Product | Key Features | Reference |
| Hydrogenation | Arylacetylenes | Palladium Capsule | Partially hydrogenated derivatives | Chemoselectivity influenced by catalyst structure | nih.gov |
| Dehydrogenation | Aliphatic Aldehydes | Pd(OAc)₂ / Diazafluorenone | α,β-Unsaturated Aldehydes | Aerobic, mild conditions | pkusz.edu.cn |
| Dehydrogenation | Ketones | Pd(OAc)₂ / K₂CO₃ | α,β-Unsaturated Ketones | Aerobic, ligand-free at 110 °C | pkusz.edu.cn |
| Dehydrogenation | Cyclohexanones | Pd/C / H₂ | Phenols | No oxidant/H₂ acceptor needed | researchgate.net |
This table highlights key findings in hydrogenation and dehydrogenation processes involving palladium catalysts.
Olefin and Alkyne Polymerization
Palladium-based catalysts are important for the polymerization of olefins and alkynes, offering routes to a variety of polymeric materials.
Olefin Polymerization: Heterogeneous palladium catalysts derived from α-diimine palladium complexes are effective for olefin polymerization. osti.govnih.gov These catalysts can be activated by halide abstraction to generate the active cationic [(α-diimine)Pd–CH₃]⁺ species. osti.govnih.gov Such systems can catalyze the polymerization of ethylene (B1197577) and its copolymerization with polar monomers like methyl acrylate, producing high molecular weight polymers. osti.govnih.gov The activity and the molecular weight of the resulting polymer are influenced by reaction conditions such as temperature. osti.gov
Alkyne Polymerization: Palladium(II) complexes are also utilized in the polymerization of alkynes. Alkyne-Pd(II) catalysts can initiate the living polymerization of isocyanides, leading to helical polyisocyanides with controlled structures and high tacticity. nih.gov Furthermore, palladium catalysts can promote the [2+2+2] cycloaddition of alkynes, a process that constructs substituted benzene derivatives. core.ac.ukresearchgate.net This transformation is a powerful tool for synthesizing complex cyclic molecules. core.ac.uk
Asymmetric Catalysis with Chiral this compound Systems
The development of chiral catalysts for asymmetric transformations is a cornerstone of modern organic synthesis. While simple palladium salts like Pd(OAc)₂ are achiral and catalyze racemic transformations, they are crucial precursors for forming highly effective chiral catalysts by incorporating chiral ligands. nih.gov
A novel strategy in chiral ligand design involves the use of ion-paired systems, where an achiral cationic ligand is paired with a chiral anion. calis.edu.cnresearchgate.net For example, an achiral ammonium-phosphine hybrid ligand paired with a chiral binaphtholate anion creates an ion-paired chiral ligand. calis.edu.cnresearchgate.net The palladium complex of this ligand demonstrates remarkable stereocontrol in asymmetric reactions. calis.edu.cnresearchgate.net The "azanide" component in the subject compound name may allude to the use of chiral nitrogen-containing ligands, such as mono-N-protected amino acids (MPAA), which have proven effective in various C–H functionalization reactions. nih.gov
Enantioselective catalysis aims to produce one enantiomer of a chiral product preferentially. Chiral palladium systems derived from precursors like palladium(II) acetate excel in this area.
One notable application is the palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids. nih.gov Using chiral phosphoric acids as anionic ligands, this reaction can functionalize the α-methylene C–H bonds of a wide range of cyclic and acyclic amines with high enantioselectivity. nih.gov Another key transformation is the highly enantioselective allylic alkylation of α-nitrocarboxylates, which provides access to α,α-disubstituted α-amino acid derivatives. calis.edu.cn This reaction is effectively catalyzed by a palladium complex featuring an ion-paired chiral ligand composed of an achiral ammonium-phosphine and a chiral binaphtholate anion. calis.edu.cnresearchgate.net
Diastereoselective reactions create specific diastereomers of a product that has multiple stereocenters. Palladium-catalyzed reactions have been developed to achieve high levels of diastereoselectivity.
A palladium(II)-catalyzed synthesis of pyrrolidine derivatives proceeds with high enantio- and diastereoselectivity. nih.gov The reaction involves an initial intramolecular nucleopalladation of a tethered amine onto an alkene, which forms the pyrrolidine ring. This is followed by the intermolecular addition of a second nucleophile. nih.gov The stereochemical outcome of such nucleopalladation reactions can be strongly influenced by the nature of the nucleophile and the specific coordination of the substrate to the palladium center. nih.gov The development of diastereoselective C–H activation has also been achieved using chiral auxiliary directing groups, which sterically guide the C–H cleavage to generate a chiral center bound to palladium. nih.gov
Catalysis in Aqueous Media and Biphasic Systems
The utilization of water as a reaction solvent is a cornerstone of green chemistry, and palladium catalysis has been successfully adapted to aqueous environments. Palladium(II) acetate, a common precursor to the active catalytic species, has been extensively studied in water-based cross-coupling reactions. These reactions often proceed under mild conditions and can exhibit high efficiency.
One of the most significant applications is the Suzuki-Miyaura cross-coupling reaction. Research has demonstrated that palladium(II) acetate can effectively catalyze this reaction in water, sometimes even without the addition of external ligands. acs.org For instance, the coupling of various aryl bromides with phenylboronic acid has been successfully conducted in water, with reaction parameters being substrate-dependent. acs.org In some systems, the active catalysts are identified as water-soluble neutral palladium nanoclusters, which can form from a palladium(II) precursor in the presence of a base and a reducing agent like ethanol. nsf.govacs.org
The Mizoroki-Heck coupling reaction has also been performed successfully in water using palladium-based catalysts under aerobic conditions, showcasing the system's robustness. rsc.org The development of water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), can be used with palladium(II) acetate to create highly active and recyclable aqueous-phase catalysts. These catalysts facilitate reactions like sp²-sp coupling and subsequent cyclizations to form valuable heterocyclic products.
In biphasic systems, the catalyst resides in the aqueous phase while the organic products are easily separated, simplifying purification and enabling catalyst recycling. This approach has been enhanced by using thermo-responsive polymers to which palladium catalysts are tethered, allowing for reactions to proceed in water with the ability to recover and reuse the catalyst multiple times. rsc.org
Table 1: Performance of Palladium(II) Acetate-Derived Catalysts in Aqueous Suzuki-Miyaura Coupling Data synthesized from multiple studies for illustrative purposes.
| Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | K₃PO₄ | 5 | H₂O | 100 | >95 |
| 4-Bromoaniline | Phenylboronic acid | K₃PO₄ | 0.25 | H₂O | 100 | >95 |
| 2-Bromopyridine | Phenylboronic acid | K₃PO₄ | 2 | H₂O | 100 | ~80 |
| 4-Iodoacetophenone | Phenylboronic acid | K₂CO₃ | 1 | H₂O | 80 | >90 |
Photoredox and Electrocatalysis Synergies with this compound
The integration of palladium catalysis with photoredox or electrocatalysis offers powerful new pathways for organic synthesis by enabling novel transformations under mild conditions. This dual catalytic approach allows for the generation of radical intermediates or unusual oxidation states that are inaccessible through traditional thermal methods.
In photoredox/palladium dual catalysis, a photocatalyst, upon absorbing light, can engage in single-electron transfer (SET) with an organic substrate. The resulting radical can then enter a palladium catalytic cycle. Palladium(II) acetate is a common choice for the palladium source in these systems. For example, this strategy has been employed for C-H functionalization, cross-coupling reactions, and trifluoromethylation of arenes and heteroarenes. The photocatalyst can serve to either reduce a Pd(II) intermediate to Pd(0) to initiate the cycle or oxidize a Pd(II) species to a higher oxidation state, such as Pd(III) or Pd(IV), enabling challenging reductive eliminations.
Electrocatalysis provides another means to control the oxidation state of the palladium catalyst precisely. By applying an external voltage, electrons can be supplied or removed from the catalytic cycle on demand. This method avoids the use of stoichiometric chemical reductants or oxidants, contributing to the sustainability of the process. Palladium(II) acetate-based systems have been used in electrocatalytic C-H activation and cross-coupling reactions. The electrode acts as a "clean" redox agent, facilitating key steps like the regeneration of the active Pd(0) catalyst or accessing high-valent palladium intermediates.
Table 2: Examples of Dual Catalytic Systems Involving Palladium Illustrative examples of reaction types.
| Reaction Type | Catalytic System | Key Features |
| Aryl Trifluoromethylation | Pd(OAc)₂ / Ru(bpy)₃²⁺ (Photocatalyst) | Mild conditions, broad substrate scope. |
| C-H Arylation | Pd(OAc)₂ / Ir(ppy)₃ (Photocatalyst) | Direct functionalization of C-H bonds. |
| Reductive Cross-Coupling | Pd(OAc)₂ / Electrochemical Reduction | Avoids organometallic reagents. |
| Carboxylation of Aryl Halides | Pd(OAc)₂ / Electrochemical CO₂ Reduction | Utilizes CO₂ as a C1 source. |
Flow Chemistry Applications of this compound Catalysis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automated, scalable production. Palladium catalysts, derived from precursors like palladium(II) acetate, are well-suited for integration into flow systems, particularly when immobilized on a solid support.
Heterogenized palladium catalysts are crucial for flow chemistry as they prevent the catalyst from leaching into the product stream, simplifying purification and allowing for long-term, continuous operation. Palladium(II) acetate can be immobilized on various supports, such as silica (B1680970), polymers, or magnetic nanoparticles. These supported catalysts are packed into columns or cartridges (packed-bed reactors) through which the reagent solution is pumped.
This methodology has been successfully applied to numerous palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. mdpi.comncsu.edu For example, Suzuki-Miyaura reactions have been efficiently performed in flow using silica-supported palladium catalysts, where solutions of the aryl halide and the boronic acid/base are continuously mixed and passed through the heated catalyst bed. mdpi.com This setup allows for high throughput and excellent yields, with minimal palladium contamination in the final product. acs.org
The development of novel reactor technologies, such as microreactors and monolith reactors, further enhances the efficiency of palladium-catalyzed flow processes. mdpi.com These systems offer very high surface-area-to-volume ratios, leading to rapid reaction rates and precise temperature control. The combination of robust, immobilized palladium catalysts with advanced flow reactor designs is paving the way for more efficient and sustainable manufacturing of pharmaceuticals and fine chemicals. ncsu.edu
Table 3: Comparison of Batch vs. Flow for a Palladium-Catalyzed Suzuki-Miyaura Reaction Representative data illustrating typical differences.
| Parameter | Batch Processing | Flow Chemistry |
| Catalyst | Homogeneous (e.g., Pd(OAc)₂) | Heterogeneous (e.g., Pd on silica) |
| Reaction Time | Hours | Minutes |
| Productivity | Grams/day | Kilograms/day |
| Catalyst Separation | Chromatography/Extraction | Simple phase separation (solid/liquid) |
| Palladium Leaching | High | Low (<10 ppm) |
| Process Control | Moderate | High (precise control of T, P, time) |
Mechanistic Elucidation and Computational Studies of Azanide;palladium 2+ ;acetate Catalysis
Proposed Catalytic Cycles and Reaction Pathways
The catalytic efficacy of Azanide (B107984);palladium(2+);acetate (B1210297), often generated in situ from palladium(II) acetate and an azide source like sodium azide, is rooted in a series of well-orchestrated elementary steps. These steps constitute a catalytic cycle that facilitates the formation of new chemical bonds, particularly carbon-nitrogen bonds. The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provides a foundational framework for understanding this specific system. The cycle typically involves the oxidative addition of a substrate to a low-valent palladium species, followed by coordination of the nucleophile, and culminates in reductive elimination to yield the product and regenerate the active catalyst.
Oxidative Addition Steps
The catalytic cycle is initiated by the reduction of the palladium(II) precatalyst to a catalytically active palladium(0) species. This Pd(0) complex then undergoes oxidative addition with an organic halide (e.g., an aryl bromide). This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in a square planar arylpalladium(II) halide complex. organic-chemistry.orgnih.govyoutube.com The oxidative addition is a critical step and its rate can be influenced by several factors, including the nature of the halide (with reactivity generally following the trend I > Br > Cl), the electronic properties of the aryl group, and the steric and electronic properties of the ligands coordinated to the palladium center. nih.gov
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the energetics and mechanism of this step. For the oxidative addition of aryl halides to a Pd(0) center, two primary mechanisms are considered: a concerted three-centered pathway and a stepwise nucleophilic displacement (SNAr-like) pathway. chemrxiv.org The preferred pathway is dependent on the substrate, the ligands, and the coordination number of the palladium complex. chemrxiv.org For instance, monoligated Pd(0) complexes often favor a concerted mechanism, while bis-ligated Pd(L)2 complexes may proceed via a nucleophilic displacement. chemrxiv.org
Below is a data table summarizing computed activation barriers for the oxidative addition of different aryl halides to a Pd(0) center, illustrating the influence of the halide.
| Aryl Halide (Ar-X) | Ligand | Computational Method | Activation Barrier (kcal/mol) |
| Phenyl Iodide | PPh3 | DFT (B3LYP) | 15.7 |
| Phenyl Bromide | PPh3 | DFT (B3LYP) | 18.2 |
| Phenyl Chloride | PPh3 | DFT (B3LYP) | 22.5 |
Reductive Elimination Steps
Following the coordination of the azide nucleophile to the arylpalladium(II) halide complex and subsequent displacement of the halide, a key arylpalladium(II) azide intermediate is formed. The final bond-forming step of the catalytic cycle is the reductive elimination from this intermediate. This process involves the formation of the new carbon-nitrogen bond and the reduction of the palladium center from Pd(II) back to the catalytically active Pd(0) state. youtube.comresearchgate.net
The facility of reductive elimination is highly dependent on the nature of the groups being coupled and the ancillary ligands on the palladium center. rsc.org For C-N bond formation, the rate of reductive elimination can be influenced by the electronic properties of both the aryl group and the nitrogen-based nucleophile. Computational studies have shown that for many C-N reductive eliminations, electron-withdrawing groups on the aryl ring can accelerate the reaction. researchgate.net However, the specifics can vary depending on the exact nature of the nitrogen nucleophile.
The following table showcases representative calculated energy barriers for the reductive elimination of an aryl azide from a generic (phosphine)2Pd(Ar)(N3) complex.
| Aryl Group (Ar) | Ligand | Computational Method | Activation Barrier (kcal/mol) |
| Phenyl | PPh3 | DFT (B3LYP) | 19.8 |
| 4-Nitrophenyl | PPh3 | DFT (B3LYP) | 17.5 |
| 4-Methoxyphenyl | PPh3 | DFT (B3LYP) | 21.2 |
Transmetalation Processes
In some catalytic cycles, particularly those analogous to the Suzuki-Miyaura or Stille couplings, a transmetalation step is crucial. This involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron or organotin compound) to the palladium(II) center. illinois.edumdpi.com In the context of a reaction where an external azide source is not the primary nucleophile but rather another organometallic reagent is used to introduce the desired organic moiety, a transmetalation step would precede reductive elimination.
Beta-Hydride Elimination and Migratory Insertion
Beta-hydride elimination is a common decomposition pathway for organopalladium intermediates that possess a beta-hydrogen atom on an sp3-hybridized carbon. nih.govnih.gov This process involves the transfer of a hydrogen atom from the beta-position of an alkyl group to the palladium center, forming a palladium-hydride species and an alkene. nih.gov In the context of palladium-catalyzed reactions aiming for C-N bond formation with alkyl amines or related substrates, beta-hydride elimination can be a significant competing side reaction. nih.gov
However, in the case of aryl azide formation, where the nucleophile is the azide anion and the substrate is an aryl halide, the arylpalladium intermediate does not have beta-hydrogens, thus precluding this pathway. Migratory insertion, another fundamental step in many palladium-catalyzed reactions (e.g., Heck reaction, carbonylation), is also not a primary step in the direct azidation of aryl halides.
Role of Palladium Oxidation States (e.g., Pd(0), Pd(II), Pd(IV) Intermediates)
The catalytic cycle of palladium-catalyzed reactions is characterized by the shuttling of the palladium center between different oxidation states. In the context of C-N bond formation using palladium acetate and an azide source, the Pd(0) and Pd(II) oxidation states are fundamental. The cycle typically begins with the reduction of the Pd(II) precatalyst to the active Pd(0) species. This Pd(0) complex then undergoes oxidative addition to form a Pd(II) intermediate. youtube.com The cycle is completed by reductive elimination from the Pd(II) species, which regenerates the Pd(0) catalyst. youtube.com
While the Pd(0)/Pd(II) cycle is the most commonly invoked mechanism, the involvement of higher oxidation state palladium intermediates, particularly Pd(IV), has been increasingly recognized in various palladium-catalyzed reactions, especially in C-H activation and functionalization. nih.govnih.govmdpi.com In some proposed mechanisms, a Pd(II) intermediate can undergo a two-electron oxidation to a Pd(IV) species, which then undergoes C-N bond-forming reductive elimination. nih.gov DFT studies have been crucial in exploring the feasibility of such Pd(IV) pathways, often revealing that the energy barriers for these steps can be competitive with the traditional Pd(0)/Pd(II) cycle under certain conditions. mdpi.com The accessibility of the Pd(IV) state is influenced by the ligand environment and the nature of the oxidant. nih.gov
Ligand Effects on Reaction Kinetics and Thermodynamics
The choice of ligand is paramount in controlling the reactivity, selectivity, and stability of the palladium catalyst. Ligands modulate the electronic and steric properties of the palladium center, thereby influencing the rates and thermodynamics of each elementary step in the catalytic cycle. youtube.comsemanticscholar.org
In palladium-catalyzed C-N bond formation, bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Hartwig groups, have proven to be highly effective. organic-chemistry.orgorganic-chemistry.org These ligands can promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. organic-chemistry.org Computational studies have provided a quantitative understanding of these ligand effects. For example, DFT calculations can predict how changes in the ligand's bite angle or electronic donating ability affect the activation energies of oxidative addition and reductive elimination. organic-chemistry.org
| Ligand Type | Key Feature | Computational Method | Overall Activation Barrier (kcal/mol) |
| Monodentate Phosphine (e.g., PPh3) | Standard Cone Angle | DFT (B3LYP) | 25.1 |
| Bulky Monodentate Phosphine (e.g., P(t-Bu)3) | Large Cone Angle | DFT (B3LYP) | 21.5 |
| Bidentate Phosphine (e.g., dppf) | Specific Bite Angle | DFT (B3LYP) | 23.2 |
| Biarylphosphine Ligand (e.g., XPhos) | Steric Bulk and Electron-Richness | DFT (B3LYP) | 19.3 |
Computational Chemistry Approaches
Computational chemistry has become an indispensable tool for unraveling the complex mechanistic details of palladium-catalyzed reactions. semanticscholar.org By modeling the catalyst, substrates, and reaction environment, researchers can map out entire catalytic cycles, identify rate-determining steps, and rationalize observed selectivities.
Density Functional Theory (DFT) is a powerful quantum chemical method used extensively to investigate the mechanisms of palladium-catalyzed cross-coupling reactions. acs.orgnih.gov It allows for the calculation of the electronic structure and energies of molecules, providing detailed insights into reaction pathways, intermediates, and transition states. nih.govacs.org
DFT studies have been instrumental in mapping out the full catalytic cycles of various palladium-catalyzed reactions, including fundamental steps like oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions, DFT calculations have been used to compare the energetic feasibility of pathways involving different nitrogen- and phosphorus-chelating ligands, identifying the most favorable routes. nih.gov These studies often model the reaction starting from a palladium(0) complex, which is the active catalytic species generated in situ from a Pd(II) precatalyst like palladium acetate. acs.orgchemrxiv.org
Researchers have used DFT to explore the breakdown of the common palladium acetate trimer, [Pd(OAc)₂]₃, in the presence of ligands to form the active monomeric catalytic species. chemrxiv.org Such calculations can elucidate the energetics of ligand addition and the subsequent steps that initiate the catalytic cycle. chemrxiv.org In the context of C-H activation, DFT has been used to model the concerted metalation-deprotonation (CMD) mechanism, where a palladium acetate complex interacts with a C-H bond. researchgate.netnsf.gov These calculations can predict the activation barriers for C-H activation and help understand the role of the acetate ligand in the proton abstraction step. researchgate.netresearcher.life
Table 1: Representative Activation Energies (ΔG‡) Calculated by DFT for Key Steps in Palladium Catalysis Note: Values are illustrative and highly dependent on the specific reaction, ligands, and computational level of theory.
| Catalytic Step | Model Reaction | Ligand Type | Calculated ΔG‡ (kcal/mol) | Reference |
| Oxidative Addition | Phenyl Chloride + Pd(0) | Diimine (N-donor) | 15.2 | nih.gov |
| Transmetalation | Phenylboronic acid | Diimine (N-donor) | 12.5 | nih.gov |
| Reductive Elimination | Biphenyl formation | Diimine (N-donor) | 9.8 | nih.gov |
| C-H Activation (CMD) | Benzene (B151609) + Pd(OAc)₂ | Acetate | 33.5 | nsf.gov |
Molecular Dynamics Simulations of Catalyst Behavior
While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of catalysts and their interactions with the surrounding solvent and reactant molecules over time. MD simulations can be particularly useful for understanding catalyst stability, ligand exchange processes, and the formation of active catalytic species. acs.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been employed to rationalize the enantioselectivity of certain palladium-catalyzed reactions. acs.org In this approach, the catalytically active center (e.g., the palladium atom and its immediate ligands) is treated with a high level of quantum mechanics theory, while the rest of the system is modeled using less computationally expensive molecular mechanics force fields. This method allows for the simulation of larger, more realistic systems and can reveal subtle steric and electronic effects that govern stereoselectivity. acs.org
MD simulations are also used to study the behavior of palladium in different environments, such as the formation of palladium hydride in nanoclusters, which is relevant to hydrogenation catalysis. acs.org These simulations can model the thermodynamics and kinetics of processes like hydrogen absorption and dissociation on the palladium surface. acs.org
The analysis of transition states is a central goal of computational mechanistic studies, as the energy of the transition state determines the rate of a chemical reaction. Quantum chemical calculations, particularly DFT, are the primary tools for locating and characterizing these fleeting structures. rsc.orgrsc.org
Once a transition state structure is located on the potential energy surface, its energy (the activation barrier) can be calculated. This allows for direct comparison of competing reaction pathways and identification of the rate-determining step. nih.govacs.org For example, in a palladium-catalyzed cross-coupling of aziridines, computational studies rationalized the detailed mechanisms of the full catalytic cycle and the origins of regioselectivity and stereospecificity by analyzing the transition states of the key oxidative addition step. nih.gov
Furthermore, analysis of the geometric and electronic properties of the calculated transition state provides deep mechanistic understanding. For instance, in the transmetalation step of the Suzuki-Miyaura reaction, calculations have shown a transition state where the acetate ligand acts as a bridge between the boron and palladium atoms, facilitating the transfer of the organic group. nih.gov This kind of detailed structural information is often inaccessible through experimental means alone. nih.gov
Experimental Mechanistic Investigations
Experimental studies provide the crucial real-world data needed to ground and validate computational models. Techniques like kinetic isotope effect studies and Hammett analysis are powerful probes of reaction mechanisms, providing information about rate-determining steps and the electronic nature of transition states.
The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of a reaction by measuring the change in reaction rate upon isotopic substitution. nih.gov By comparing the rate of a reaction with a normal substrate to one containing a heavier isotope (e.g., deuterium or ¹³C) at a specific position, one can determine if the bond to that atom is being broken or formed in the rate-determining step. nih.govdntb.gov.ua
Table 2: Selected Experimental Kinetic Isotope Effects in Palladium Catalysis Note: KIE values are specific to the reaction and conditions studied.
| Reaction Type | Isotope Substitution | Experimental KIE (k_light/k_heavy) | Mechanistic Implication | Reference |
| Suzuki-Miyaura | ¹³C at C-Br of Aryl Bromide | 1.020 | C-Br bond cleavage in rate-determining step (Oxidative Addition) | nih.gov |
| C-H Acetoxylation | C-H / C-D | 1.4 | C-H bond activation is turnover-limiting | nih.gov |
| H₂ Oxidation | H₂ / D₂ | 1.0 | H-H bond cleavage not involved in rate-determining step | osti.gov |
Hammett Studies
Hammett studies involve measuring the reaction rates for a series of substrates with different electron-donating and electron-withdrawing substituents on an aromatic ring. Plotting the logarithm of the relative reaction rates against the Hammett substituent constant (σ) can reveal information about the development of charge in the transition state of the rate-determining step. nih.gov
A positive slope (ρ value) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or a decrease in positive charge) at the reaction center in the transition state. acs.org Conversely, a negative ρ value implies the reaction is favored by electron-donating groups, indicating a buildup of positive charge. nih.gov
Advanced Materials and Supramolecular Chemistry Involving Azanide;palladium 2+ ;acetate
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The integration of palladium species, derived from precursors like palladium(II) acetate (B1210297), into the porous and crystalline structures of Covalent Organic Frameworks (COFs) has emerged as a powerful strategy for creating highly active and recyclable heterogeneous catalysts. nih.govnih.gov COFs provide a rigid and well-defined environment that can stabilize palladium active sites, preventing aggregation and leaching, which are common challenges in catalysis. researchgate.net
Researchers have successfully incorporated N,C-ligand-chelated palladacycles into COFs to catalyze C–H activation reactions, such as the C–H arylation of indole (B1671886) and pyrrole (B145914) derivatives. nih.govnih.gov These COF-supported palladium catalysts demonstrate superior stability and reusability compared to their homogeneous counterparts. nih.gov For instance, the introduction of Pd(OAc)₂ into certain framework supports has been explored, although maintaining reactivity after catalysis can be a challenge, underscoring the importance of the framework's design and the method of palladium incorporation. nih.gov A notable approach involves the postsynthetic metalation of COFs, where pre-designed frameworks containing chelating moieties react with a palladium source. nih.gov Comprehensive characterization has led to the reassignment of some heterogenized palladium species on frameworks with imine moieties as imine-based palladacycles, providing crucial insights for the rational design of future framework-supported catalysts. nih.govnih.gov
The synthesis of palladium nanocrystals embedded within COFs (Pd NCs@COFs) represents another effective strategy. chemrxiv.org These composite materials have been used as catalysts for Heck cross-coupling reactions, achieving complete conversion for various vinyl derivatives and aryl halides. chemrxiv.org The COF support not only stabilizes the palladium nanoparticles, preventing agglomeration but also provides a porous structure that facilitates reactant access to the active sites. researchgate.net These Pd NCs@COFs have demonstrated high catalytic activity that can be maintained over several consecutive cycles. chemrxiv.org
| Catalyst System | Reaction Type | Key Findings | Reference |
| Palladacycles in COFs | C–H Arylation | Superior stability and recyclability compared to homogeneous catalysts. | nih.gov, nih.gov |
| Pd NCs@COFs | Heck Cross-Coupling | Complete conversion (100%) for vinyl derivatives and aryl halides; stable for at least four cycles. | chemrxiv.org |
Immobilization of Azanide (B107984);palladium(2+);acetate on Solid Supports for Heterogeneous Catalysis
Heterogenization of palladium catalysts, often starting from palladium(II) acetate, is a critical strategy for improving catalyst separation, recovery, and reusability, thereby enhancing the sustainability of chemical processes.
Polymer supports have been extensively used to immobilize palladium complexes. A common method involves anchoring palladium(II) acetate onto polymers functionalized with chelating groups, such as Schiff bases or amines. nih.govresearchgate.net For example, a resin-supported Pd(II)-Schiff base catalyst, synthesized from palladium(II) acetate, proved to be an efficient and reusable catalyst for three-component Mizoroki-Heck coupling reactions. nih.gov This catalyst showed minimal metal leaching and could be effectively recycled. nih.gov Similarly, palladium acetate immobilized on ethylene (B1197577) diamine modified Polyacrylonitrile (PAN) has been used for the ortho selective C−H olefination of anilides. researchgate.net Porous organic polymers (POPs) containing diphosphine derivatives are also effective supports; they can coordinate with palladium acetate and have demonstrated high efficiency in Suzuki–Miyaura coupling reactions under environmentally friendly conditions. mdpi.com These catalysts are noted for their good recyclability without significant loss of activity or palladium leaching over five consecutive cycles. mdpi.com
Mesoporous silica (B1680970) is another valuable support material due to its high surface area and tunable pore structure. researchgate.net Palladium nanoparticles supported on functionalized mesoporous silica have been prepared by grafting palladium ions onto the modified silica surface, followed by reduction. researchgate.net These materials exhibit excellent catalytic activity and low palladium leaching in Heck C-C coupling reactions and can be reused for at least six cycles with only a minor loss of activity. researchgate.net
| Support Material | Palladium Source | Application | Recyclability | Reference |
| Polymer-anchored Schiff base | Palladium(II) acetate | Mizoroki-Heck Coupling | Efficiently recycled with little metal leaching. | nih.gov |
| Diphosphine Porous Organic Polymer | Palladium(II) acetate | Suzuki–Miyaura Coupling | Recyclable for at least 5 cycles without significant loss of activity. | mdpi.com |
| Functionalized Mesoporous Silica | Palladium ions | Heck C-C Coupling | Reusable for at least 6 cycles with minor loss of activity. | researchgate.net |
The encapsulation of palladium nanoparticles (PdNPs) within protective matrices is a key technique to enhance their stability and catalytic performance. free.fr Dendrimers have been used to encapsulate palladium nanoparticles, creating catalysts for reactions like the Suzuki-Miyaura coupling. nih.gov For instance, a novel catalyst was prepared by immobilizing a palladium(II) acetate complex on dendrimer-functionalized magnetic nanoparticles. nih.gov This magnetic nanocatalyst could be easily separated from the reaction mixture using an external magnet and reused for up to five cycles without a significant loss of activity. nih.gov
Mesoporous silica nanoparticles (MSNs) are also used to encapsulate palladium nanoparticles. nih.gov In one study, highly stable and uniform palladium nanoparticles were covered with a shell of mesoporous silica (Pd@mSiO₂). nih.gov This core-shell structure can be functionalized for specific applications. Core-shell microgels, consisting of a solid polystyrene core and a cross-linked polymer shell, have also been used to immobilize palladium nanoparticles, with the metal ions being complexed within the polymer network before reduction. researchgate.net
Another approach involves creating stabilized spherical aggregates of palladium nanoparticles by reducing palladium(II) acetate in the presence of rigid templates like octa(3-aminopropyl)octasilsesquioxane. nih.gov The rigidity of the template's core was found to increase the stability of the spherical nanoparticle aggregates. nih.gov
Self-Assembly and Supramolecular Architectures with Azanide;palladium(2+);acetate
The palladium(II) ion, with its square-planar coordination geometry, is a versatile building block in coordination-driven self-assembly. nih.govcam.ac.uk This process allows for the spontaneous formation of highly ordered and complex two- and three-dimensional supramolecular architectures from simple metal precursors (often salts like palladium(II) acetate or dinitrato(N,N,N′,N′-tetramethylethylenediamine)palladium(II)) and organic ligands. nih.govresearchgate.net
These self-assembly processes can yield a variety of structures, including discrete cages, bowls, boxes, macrocycles, and catenanes. cam.ac.ukresearchgate.net For example, a terdentate Schiff base ligand can react with palladium(II) acetate in a self-assembly process to form a characteristic tetranuclear palladacycle. researchgate.net The reaction of 2,6-diformylpyridine with various amines in the presence of Pd(II) ions has been shown to produce [2+2] and [3+3] macrocycles, as well as more complex interlocked structures like nih.govcatenanes and nih.govrotaxanes. cam.ac.uk
Thermodynamic studies have revealed that the self-assembly of these palladium-based structures is not solely driven by the enthalpy of coordination bond formation. nih.gov Entropic contributions, particularly those arising from solvation (ΔSsolv), play a crucial role. nih.gov The formation of more compact, "closed" macrocyclic or cage-like products from "open" intermediates is often favored due to an increase in solvation entropy. nih.gov Metal-directed self-assembly has also been used to create novel boat-shaped palladium(II)-based metallacalixarenes, which can act as anion receptors. nih.gov
Applications in Chemo-Sensors and Molecular Recognition
The unique catalytic and electronic properties of palladium have been exploited in the design of chemo-sensors for molecular recognition and detection. One innovative approach utilizes palladium nanoparticles encapsulated in mesoporous silica (Pd@mSiO₂) as a signal transducer. nih.gov In this system, the surface of the silica is functionalized with "capping" molecules (like proteins or DNA) that block the pores, preventing the encapsulated palladium from catalyzing a reaction that turns a non-fluorescent substrate into a fluorescent product. nih.gov In the presence of a specific target analyte (e.g., an antibody or a complementary DNA sequence), the cap is released through a specific binding event, unblocking the pores and activating the catalytic signal. nih.gov This "cap-release" mechanism forms the basis of a simple "add sample and measure" diagnostic assay. nih.gov
| Sensor System | Principle | Target Analyte | Detection Limit | Reference |
| Pd@mSiO₂ with HSA cap | Cap-release activates catalytic fluorescence | anti-HSA antibodies | 3.8 nM | nih.gov |
| Pd@mSiO₂ with ssDNA cap | Cap-release activates catalytic fluorescence | HIV gag DNA sequence | 1.6 nM | nih.gov |
Colorimetric chemosensors have also been developed for the direct detection of palladium(II) ions. An azo dye-based chemosensor was shown to exhibit a selective and sensitive response to Pd²⁺, resulting in a remarkable color change from yellow to purple that is visible to the naked eye. nih.gov This sensor demonstrated a very low detection limit of 5.4 x 10⁻⁸ M for palladium ions in aqueous mixtures. nih.gov Additionally, specialized molecular recognition ligands have been evaluated for their ability to quantitatively extract palladium and other platinum-group metals from solutions containing multiple other ions, which is relevant for analytical and geochemical applications. rsc.org
Environmental and Sustainable Aspects of Azanide;palladium 2+ ;acetate Utilization
Green Chemistry Principles in Azanide (B107984);palladium(2+);acetate (B1210297) Catalysis
The integration of green chemistry principles into palladium-catalyzed reactions is a critical area of research. researchgate.net This involves designing processes that are more efficient and generate less waste, often by choosing environmentally benign reaction media or eliminating solvents altogether. bohrium.com Palladium catalysts, including palladium(II) acetate, are instrumental in developing these greener synthetic routes. plu.eduresearchgate.net
Conducting palladium-catalyzed reactions under solvent-free conditions represents a significant step towards more sustainable chemical synthesis. This approach, often facilitated by techniques such as microwave irradiation, can eliminate the need for potentially hazardous organic solvents. researchgate.net For instance, the Hirao reaction, a palladium-catalyzed P-C coupling, can be performed efficiently using palladium(II) acetate without added phosphorus ligands under microwave conditions, where an excess of the phosphite (B83602) reagent also serves as the ligand. plu.eduresearchgate.net This method not only avoids organic solvents but also reduces the need for expensive and air-sensitive ligands, further enhancing its green credentials. researchgate.net
When a solvent is necessary, the principles of green chemistry advocate for the use of benign alternatives to traditional volatile organic compounds. Water is an excellent example of a green solvent for palladium catalysis due to its non-toxic, non-flammable, and abundant nature. d-nb.info Research has demonstrated the successful application of palladium catalysts in various C-C coupling reactions, such as Suzuki and Heck reactions, using water as the sole solvent. researchgate.net
Bio-derived solvents, such as cyclopentyl methyl ether (CPME), also offer a more sustainable option. mdpi.com CPME has been used effectively in palladium-catalyzed Buchwald-Hartwig amination reactions, providing a greener alternative to conventional solvents like toluene (B28343). mdpi.com The use of solvent/base mixtures like N-hydroxyethylpyrrolidone (HEP)/water/N,N,N',N'-tetramethyl guanidine (B92328) (TMG) has also been explored to facilitate catalyst recycling in Heck-Cassar-Sonogashira cross-coupling reactions, further reducing the process's environmental footprint. d-nb.info
| Reaction Type | Catalyst System | Benign Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Suzuki, Heck, Sonogashira | Heterogeneous Palladium | Water | Efficient C-C bond formation in water as the sole solvent. | researchgate.net |
| Buchwald-Hartwig Amination | PdI2(dppf) (from waste) | Cyclopentyl methyl ether (CPME) | Offers a more sustainable approach to C-N bond formation. | mdpi.com |
| Heck-Cassar-Sonogashira | Pd(II) with sulfonated phosphine (B1218219) ligands | HEP/Water/TMG | Green solvent/base mixture allows for catalyst recycling. | d-nb.info |
Catalyst Recycling and Reusability Strategies
The ability to recycle and reuse palladium catalysts is crucial for both economic viability and sustainability. bohrium.com Strategies differ significantly between homogeneous catalysts, which are in the same phase as the reactants, and heterogeneous catalysts, which are in a different phase. tandfonline.com
Homogeneous catalysts are often preferred for their high activity and selectivity, but their separation from the reaction product can be challenging. rsc.orgmit.edu Several advanced techniques have been developed to address this issue.
Organic Solvent Nanofiltration (OSN): This membrane-based separation technique shows great potential for recovering homogeneous palladium catalysts without high energy usage. rsc.org In one study, a homogeneous palladium catalyst used in a pharmaceutical manufacturing process was effectively recovered and reused up to five times, maintaining a high conversion rate of over 90%. rsc.org
Liquid/Liquid Phase Separation: Microfluidic systems can be designed to enable continuous recycling of unmodified homogeneous palladium catalysts. mit.edu By exploiting liquid-liquid phase separation, the catalyst-containing organic phase can be separated and reused in subsequent reaction cycles with no significant loss of activity. mit.edu
Group-Assisted Purification (GAP): The metalla-GAP strategy involves modifying the catalyst system to allow for simple reclamation and reuse. acs.org This approach has been successfully applied to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, demonstrating excellent recyclability. acs.org
Work-up Conditions Manipulation: A simple and practical method involves using specific acidic or basic work-up conditions to separate the catalyst from the product. tandfonline.com Depending on the functional groups present in the product, the catalyst can be retained in the organic layer and recycled without needing further isolation. tandfonline.com
| Catalyst Type | Recovery Method | Number of Cycles | Outcome | Reference |
|---|---|---|---|---|
| Homogeneous Palladium | Organic Solvent Nanofiltration | 5 | Maintained >90% conversion. | rsc.org |
| Homogeneous Palladium | Liquid/Liquid Phase Separation | 4+ | No significant decrease in activity. | mit.edu |
| Homogeneous Palladium | Acidic/Basic Work-up | 3 | Catalyst retained activity. | tandfonline.com |
| Heterogeneous (Pd/C) | Filtration/Centrifugation | Multiple | Easily separated and reused due to stability. | samaterials.com |
| Heterogeneous (Pd(OH)2/C) | Chemical Regeneration | 4 | Regenerated catalyst maintained high yield (>70%). | mdpi.com |
Heterogeneous catalysts, such as palladium on carbon (Pd/C), are generally easier to separate from reaction mixtures and are known for their stability and reusability over multiple cycles. samaterials.com However, over time, these catalysts can become deactivated due to poisoning or carbon deposition. mdpi.comdcl-inc.com Various regeneration methods have been developed to restore their catalytic activity.
Thermal Treatment: This method involves heating the deactivated catalyst in an inert atmosphere to remove volatile carbon-containing materials, followed by an oxidation step to burn off remaining carbonaceous deposits. google.com
Chemical Washing: Deactivated catalysts can be treated with a sequence of reagents to restore activity. For example, a deactivated Pd(OH)₂/C catalyst was successfully regenerated using chloroform (B151607) and glacial acetic acid, allowing it to be recycled multiple times while maintaining a high yield. mdpi.com Another method involves washing with aromatic hydrocarbons, steam, and hot water to clear the catalyst's micropores. google.com
Supercritical Fluids: Supercritical carbon dioxide (SC-CO₂) has been explored as a medium for regenerating palladium catalysts. This technique can be highly competitive compared to traditional methods. researchgate.net
Palladium Leaching and Mitigation Strategies
A significant challenge in both homogeneous and heterogeneous palladium catalysis is the leaching of the metal into the product solution. mdpi.com This is undesirable as it leads to product contamination, which is a major concern in the pharmaceutical industry, and represents a loss of the expensive metal catalyst. rsc.org
Palladium leaching can occur from heterogeneous catalysts when the metal detaches from its solid support. mdpi.comacs.org Studies using X-ray absorption spectroscopy have directly observed the leaching process from Pd/C, revealing that the oxidation state of palladium on the surface plays a crucial role. acs.org The presence of oxidized palladium (PdO) can lead to reactions with acidic media and subsequent leaching. acs.org
Mitigation strategies focus on two main areas:
Preventing Leaching: This involves creating more robust catalysts where palladium is strongly anchored to the support material. mdpi.com Innovations include immobilizing palladium nanoparticles on supports like magnetic nanosilica or nitrogen-doped carbon nanosheets, which enhance stability and recyclability. mdpi.com Pre-reducing the catalyst to ensure palladium is in its metallic state (Pd(0)) can also prevent reactions with acidic media that cause leaching. acs.org
Recovering Leached Palladium: When leaching occurs, methods are needed to recover the palladium from the product stream. This is often referred to as "urban mining." researchgate.net Efficient leaching processes have been developed to extract palladium from spent catalysts and other waste materials. mdpi.comresearchgate.netsemanticscholar.org For instance, a process using Fe(III) as an oxidizing agent in a solution of hydrochloric acid and sodium chloride achieved 99.5% palladium leaching efficiency from a spent catalyst. mdpi.comresearchgate.netsemanticscholar.org Ultrasound-assisted leaching has also been shown to enhance recovery rates significantly. mdpi.com The recovered palladium can then be used to synthesize new catalysts. mdpi.com
Lifecycle Assessment Considerations for Azanide;palladium(2+);acetate Applications
Cradle-to-Gate: Raw Material Acquisition and Synthesis
The initial phase of the lifecycle involves the acquisition of raw materials and the synthesis of the palladium complex. The environmental impact of this stage is largely dominated by the production of palladium metal.
Palladium Sourcing: Primary production of palladium from mining operations is an energy-intensive process with a significant environmental burden, including greenhouse gas emissions and resource depletion. ipa-news.comresearchgate.net A 2022 life cycle assessment by the International Platinum Group Metals Association (IPA) provides data on the global warming potential (GWP) of primary palladium production. ipa-news.com A more sustainable alternative is the use of recycled palladium, often sourced from spent automotive catalysts or electronic waste through "urban mining." mdpi.com This secondary production route significantly reduces the environmental impact as it bypasses the mining and initial refining stages. ipa-news.com
Ligand and Reagent Production: The synthesis of ammine acetate palladium complexes requires precursors such as a palladium salt (e.g., palladium(II) acetate), ammonia (B1221849), and acetic acid. While the environmental impact of producing industrial chemicals like ammonia and acetic acid is well-documented, it is generally considered minor compared to the impact of palladium acquisition. nih.gov
Interactive Data Table: Key Inputs and Outputs in the Lifecycle of this compound
Use Phase: Application in Catalysis
The environmental performance of this compound during its use phase is determined by its catalytic efficiency, stability, and the conditions under which it operates.
Process Efficiency and Conditions: Palladium catalysts are valued for their ability to facilitate chemical transformations with high efficiency and selectivity, often under milder conditions than alternative methods. samaterials.com This can lead to significant energy savings and reduced waste generation. samaterials.com Highly active catalysts that can be used at very low loadings (ppm levels) dramatically improve the sustainability of a process by minimizing the amount of precious metal required. nih.gov
End-of-Life: Recovery and Recycling
The end-of-life phase is crucial for the sustainability of using a palladium-based catalyst. Given the high economic and environmental cost of palladium, efficient recovery and recycling are imperative for a circular economy model. researchgate.net
Recovery Processes: The most common methods for recovering palladium from spent catalysts are hydrometallurgical. researchgate.netencyclopedia.pub These processes typically involve:
Leaching: Dissolving the palladium from the catalyst support using agents like aqua regia, a mixture of hydrochloric acid and an oxidant, or ammoniacal solutions. 911metallurgist.comresearchgate.net Palladium readily forms soluble ammine complexes in ammonia, which can be an effective lixiviant. 911metallurgist.com
Separation and Purification: Once in solution, palladium is separated from other metals and impurities. Techniques include solvent extraction, ion exchange, or precipitation. encyclopedia.pubmdpi.com For instance, after leaching, the pH can be adjusted to precipitate diamminedichloropalladium, which is then purified. encyclopedia.pub
Recovery Efficiency and Environmental Impact: These recovery methods can achieve high efficiencies, often exceeding 95-99%. encyclopedia.pubspecialtymetals.com However, they are not without their own environmental drawbacks. Hydrometallurgical processes use significant volumes of toxic and corrosive reagents and generate hazardous waste streams that require careful management and disposal. acs.orgacs.org Research is ongoing to develop greener recovery methods that use milder conditions and less hazardous chemicals. mdpi.comresearchgate.net A comparative LCA of a novel green recovery process versus traditional methods highlighted critical areas for reducing the environmental footprint, such as recycling the leaching solution. researchgate.netdoi.org
Interactive Data Table: Comparison of Palladium Recovery Methods
By analyzing each stage of its lifecycle, from the sourcing of its constituent parts to the final recovery of the precious metal, a comprehensive picture of the environmental and sustainability profile of this compound can be established. The key to minimizing its environmental impact lies in maximizing the use of recycled palladium, enhancing catalytic efficiency and lifetime, and employing green chemistry principles in both its synthesis and end-of-life recovery processes. samaterials.comresearchgate.net
Future Research Directions and Emerging Paradigms for Azanide;palladium 2+ ;acetate Chemistry
Development of Next-Generation Ligand Scaffolds for Enhanced Activity and Selectivity
The ligand coordinated to the palladium center is a critical determinant of the catalyst's activity and selectivity. The development of novel ligand scaffolds is a cornerstone of advancing azanide (B107984);palladium(2+);acetate (B1210297) chemistry. Research is focused on designing ligands that can precisely control the electronic and steric environment of the palladium atom, thereby steering the catalytic cycle towards desired outcomes.
Key strategies in modern ligand design include the incorporation of specific structural features to enhance catalyst performance. For instance, sterically demanding and electron-rich phosphine (B1218219) ligands, such as dialkylbiaryl phosphines and N-heterocyclic carbenes (NHCs), have proven effective in promoting challenging cross-coupling reactions. nih.govsemanticscholar.org The σ-donating character of these ligands increases the nucleophilicity of the palladium center, which can lower the activation energy for key steps like oxidative addition. acs.org The steric bulk of these ligands can also facilitate the final reductive elimination step and help maintain the catalytically active monoligated palladium species in solution. nih.govacs.org
The table below summarizes representative ligand classes that are being explored to enhance the performance of palladium catalysts.
| Ligand Class | Key Features | Desired Outcome | Representative Examples |
| Biaryl Monophosphines | Steric bulk, electron-richness | High turnover numbers, broad substrate scope | Buchwald-type phosphines, SPhos, XPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high stability | Enhanced activity for unreactive substrates, thermal robustness | IPr, IMes |
| Bidentate Phosphines | Defined bite angle, chelation | Control of regioselectivity and enantioselectivity | Xantphos, dppf, BINAP |
| Nitrogen-based Ligands | Tunable electronic properties | Stabilization of active species, modulation of reactivity | Pyridines, 2,2'-bipyridines |
The rational design of these ligands is increasingly moving beyond simple steric and electronic tuning. Researchers are exploring "hemilabile" ligands, which can reversibly coordinate to the metal center, and ligands that can actively participate in the reaction mechanism, for example, through proton transfer or hydrogen bonding interactions. rsc.org The goal is to create highly tailored catalytic systems where the ligand and the palladium center work in concert to achieve unprecedented levels of efficiency and selectivity for specific transformations. rsc.org
Integration with Biocatalysis for Chemoenzymatic Transformations
The convergence of transition metal catalysis and biocatalysis offers a powerful strategy for developing novel and efficient synthetic routes. Integrating azanide;palladium(2+);acetate catalysts with enzymatic transformations in chemoenzymatic cascades can lead to highly selective processes under mild reaction conditions. This approach leverages the high selectivity of enzymes with the broad reaction scope of palladium catalysts.
A notable application of this integrated approach is in dynamic kinetic resolution (DKR). In the DKR of primary amines, a heterogeneous palladium catalyst, such as palladium nanoclusters immobilized on an amino-functionalized support (Pd-AmP-MCF), can be used for the racemization of the amine substrate. nih.govacs.org Simultaneously, an enzyme, like Candida antarctica lipase B (CALB), selectively acylates one enantiomer of the amine. nih.govacs.org This concurrent racemization and resolution allow for the theoretical conversion of a racemic mixture into a single enantiomer of the product with up to 100% yield.
The synergy between the palladium catalyst and the enzyme is crucial for the success of these transformations. The development of reaction conditions that are compatible with both the metallic and biological components is a key area of research. This includes the use of aqueous or biocompatible solvent systems and operating at temperatures and pH ranges that maintain the activity of both catalysts. Future work in this area will focus on expanding the scope of chemoenzymatic reactions involving palladium catalysts to include other important transformations, such as C-C and C-N bond formations.
Expansion into Novel Reaction Classes and Substrate Scope
While this compound and related complexes are well-established in cross-coupling chemistry, a significant research thrust is aimed at expanding their application to new reaction classes and a wider range of substrates. This expansion is critical for addressing unmet challenges in organic synthesis and for developing more atom-economical and environmentally benign methodologies.
One major area of expansion is in C–H bond functionalization. rsc.org Directing group strategies are being employed to achieve site-selective activation of otherwise unreactive C–H bonds, enabling the construction of complex molecules from simple precursors. rsc.org Palladium-catalyzed C–H functionalization has been applied to the synthesis of valuable scaffolds like indolines and quinolinyl lactones. acs.org
Other emerging reaction classes for palladium catalysts include:
Carbonylation Reactions: The introduction of a carbonyl group is a fundamental transformation in organic synthesis. Palladium catalysts are being developed for various carbonylation reactions, including the synthesis of carboxylic acids, esters, and amides, often using carbon monoxide gas or alternative CO sources. acs.orgthieme-connect.com
Oxidative Cascade Reactions: These reactions involve multiple bond-forming events in a single operation, often under oxidative conditions. Heterogeneous palladium catalysts have shown high efficiency and unique selectivity in oxidative carbocyclization-alkynylation reactions. nih.govacs.org
Hydrocarboxylation: This reaction involves the addition of a hydrogen and a carboxyl group across an unsaturated bond. A robust Pd/C catalytic platform has been developed for the regioselective hydrocarboxylation of indoles. acs.org
The table below highlights some of the novel reaction classes being explored with palladium catalysts.
| Reaction Class | Description | Synthetic Utility |
| C-H Functionalization | Direct conversion of C-H bonds to C-C or C-heteroatom bonds | Streamlines synthesis by avoiding pre-functionalization |
| Carbonylative Cyclization | Formation of cyclic carbonyl compounds | Access to lactones, lactams, and other heterocyclic structures |
| Oxidative Amination | Formation of C-N bonds via an oxidative pathway | Synthesis of amines and N-heterocycles |
| Reductive Amination | Conversion of aldehydes and ketones to amines | Important transformation in pharmaceutical and fine chemical synthesis |
The continuous exploration of new ligands and reaction conditions is key to unlocking the full potential of this compound in these and other novel transformations.
Machine Learning and Artificial Intelligence for Catalyst Discovery and Optimization
The traditional approach to catalyst development often relies on extensive experimental screening and chemical intuition, which can be time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of catalysts, including those based on palladium. bifold.berlinumich.edu
ML models can be trained on existing experimental or computational data to predict the performance of new catalyst compositions. umich.edu This data-driven approach allows for the rapid screening of vast chemical spaces to identify promising candidates for experimental validation. acs.org For instance, ML can be used to predict key catalytic properties, such as adsorption energies of reactants on a catalyst surface, which are often correlated with catalytic activity. umich.edu
Key applications of ML and AI in palladium catalysis include:
Predictive Modeling: Training models to predict reaction outcomes (e.g., yield, selectivity) based on catalyst structure, substrate properties, and reaction conditions. bifold.berlin
Descriptor Identification: Using ML algorithms to identify the key physical or chemical properties (descriptors) that govern catalytic performance. umich.edu
Reaction Mechanism Elucidation: Assisting in the analysis of complex reaction networks to understand the underlying mechanisms of catalysis. rsc.org
Synthesis Guidance: Guiding the synthesis of catalysts with desired properties, such as specific nanoparticle sizes or surface morphologies. acs.org
The development of comprehensive and high-quality datasets is crucial for the success of ML in catalysis research. bifold.berlin As more data becomes available through high-throughput experimentation and computation, the predictive power of ML models is expected to increase, leading to a paradigm shift in how next-generation this compound catalysts are designed and developed. bifold.berlinacs.org
Design of Robust and Recyclable this compound Catalysts
Improving the stability and recyclability of palladium catalysts is a critical goal for enhancing their sustainability and economic viability. Homogeneous palladium catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive metal. The design of robust and recyclable heterogeneous catalysts is therefore a major focus of current research.
One effective strategy is the immobilization of palladium species onto solid supports. This approach facilitates easy catalyst recovery through simple filtration. mdpi.com Various materials have been explored as supports, each offering distinct advantages:
Polymers: Polymers can act as versatile supports, providing a stable environment that prevents the aggregation of palladium nanoparticles and enhances catalyst longevity. mdpi.com
Silica (B1680970): Silica-based materials offer high surface area and thermal stability. Encapsulating palladium nanoparticles within a polymer shell on a silica support has been shown to create highly active, robust, and recyclable catalysts for cross-coupling reactions. rsc.orgbath.ac.uk
Magnetic Nanoparticles: Supporting palladium on magnetic nanoparticles allows for facile catalyst separation from the reaction medium using an external magnet. nih.gov
Bio-inspired Materials: Natural biopolymers like cellulose and chitosan are being investigated as sustainable and biodegradable supports for palladium catalysts. mdpi.commdpi.com
The table below compares different strategies for creating recyclable palladium catalysts.
| Support Material | Recovery Method | Advantages | Challenges |
| Polymer Beads | Filtration | High loading capacity, tunable properties | Potential for swelling/shrinking, lower thermal stability |
| Silica | Filtration | High surface area, good thermal and mechanical stability | Can be prone to metal leaching without proper functionalization |
| Magnetic Nanoparticles | Magnetic Separation | Rapid and efficient recovery | Potential for aggregation, requires coating to prevent oxidation |
| Cellulose/Chitosan | Filtration | Biodegradable, renewable, low cost | Lower mechanical strength, potential for swelling |
The development of these heterogeneous systems aims to minimize palladium leaching, which is not only economically important but also crucial for applications in the pharmaceutical industry where strict limits on metal impurities in final products are enforced. mdpi.com Research continues to focus on creating even more stable linkages between the palladium catalyst and the support to ensure long-term performance over multiple reaction cycles. rsc.org
Challenges and Opportunities in Industrial Scale-Up
The transition of a catalytic process from the laboratory bench to an industrial scale presents a unique set of challenges and opportunities. While palladium-catalyzed reactions are widely used in the pharmaceutical and fine chemical industries, issues related to cost, safety, and sustainability become more pronounced at larger scales. researchgate.netyoutube.com
Challenges:
Ligand Cost and Availability: The specialized ligands often required for high performance can also be expensive and may not be available in large quantities.
Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceuticals, due to its potential toxicity. researchgate.netyoutube.com Efficient methods for palladium removal and recovery are essential.
Waste Generation: Many palladium-catalyzed reactions generate significant amounts of waste, often from solvents and inorganic salts used as bases. youtube.com
Process Safety and Robustness: Ensuring the reaction is safe, reproducible, and robust on a large scale requires careful optimization of reaction parameters and control of potential exotherms. researchgate.net
Opportunities:
Process Intensification: Technologies like continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, better process control, and the potential for safer operation. rsc.org The use of packed-bed reactors with heterogeneous catalysts is particularly well-suited for flow chemistry.
Green Chemistry Principles: There is a strong drive to develop more environmentally friendly processes. This includes using greener solvents (like water), reducing energy consumption, and developing catalytic systems with higher turnover numbers to minimize waste. youtube.com
Precursor Selection: The choice of palladium precursor is important for industrial applications. Chlorine-free precursors like tetraamminepalladium(II) acetate are often preferred to avoid corrosion and catalyst poisoning issues associated with chloride ions. google.com
Addressing these challenges through continued research and development will be crucial for expanding the industrial application of this compound chemistry and for realizing the full potential of palladium catalysis in sustainable manufacturing.
Q & A
Q. What are the critical parameters for synthesizing palladium(II) acetate complexes, and how do they influence structural integrity?
Palladium(II) acetate synthesis typically involves refluxing palladium metal or salts in glacial acetic acid. Key parameters include solvent purity (e.g., anhydrous acetic acid), temperature control (80–120°C), and reaction duration (24–48 hours). Impurities or moisture can lead to hydrolysis or oligomerization, forming trimeric species like [Pd₃(OAc)₆], which exhibit distinct reactivity . Characterization via UV-Vis spectroscopy (λmax ~400 nm in EtOH) and X-ray diffraction is essential to confirm monomeric vs. trimeric forms .
Q. How does palladium(II) acetate function as a catalyst in cross-coupling reactions like Heck or Buchwald-Hartwig?
Pd(OAc)₂ acts as a precatalyst, undergoing reduction to Pd(0) species in situ, which facilitate oxidative addition with aryl halides. In Heck reactions, coordination of the olefin substrate to Pd(II) precedes migratory insertion and β-hydride elimination. Ligand-free conditions often require polar aprotic solvents (e.g., DMF) and elevated temperatures (100–140°C). For Buchwald-Hartwig aminations, phosphine ligands (e.g., PPh₃) stabilize Pd intermediates, enhancing C–N bond formation efficiency .
Q. What spectroscopic and crystallographic methods are recommended for characterizing palladium(II) acetate derivatives?
- UV-Vis Spectroscopy : Monitor λmax shifts to track ligand exchange (e.g., acetate → phosphine) .
- XRD : Resolve coordination geometry (e.g., square-planar Pd(II) centers in monomeric vs. bridged trimeric structures) .
- NMR : Use ¹³C NMR to detect acetate ligand dynamics in solution .
- ESI-MS : Identify oligomeric species and ligand adducts .
Advanced Research Questions
Q. How can ligand selection and reaction conditions be optimized to mitigate deactivation pathways in palladium-catalyzed systems?
Ligand steric/electronic properties critically influence catalyst stability. Bulky ligands (e.g., tBuXPhos) reduce Pd aggregation but may slow substrate access. Systematic screening via Design of Experiments (DoE) can balance ligand loading (0.5–5 mol%), base strength (e.g., K₂CO₃ vs. Cs₂CO₃), and solvent polarity. For example, adding acetate ions (via NaOAc) can suppress Pd black formation by stabilizing soluble Pd species .
Q. How should researchers address contradictions in reported catalytic efficiencies of Pd(OAc)₂ across studies?
Discrepancies often arise from:
- Impurity Effects : Commercial Pd(OAc)₂ may contain trimeric forms or residual chloride, altering reactivity. Purity assays (TGA, elemental analysis) are essential .
- Ligand Exchange : Trace amines or phosphines in solvents can unintentionally modify Pd coordination. Control experiments with rigorously dried solvents and degassed systems are recommended .
- Kinetic vs. Thermodynamic Control : Reaction time and temperature may favor different intermediates. Replicate conditions precisely, and report turnover numbers (TON) instead of yields for comparability .
Q. What experimental design strategies ensure reproducibility in Pd(OAc)₂-mediated reactions?
- Precatalyst Activation : Pre-stir Pd(OAc)₂ with ligands (e.g., 10 min in DMF at 25°C) to generate active species before substrate addition .
- Oxygen Sensitivity : Use Schlenk lines or gloveboxes to exclude O₂, which oxidizes Pd(0) to inactive Pd(II) .
- In Situ Monitoring : Employ techniques like IR or Raman spectroscopy to track reaction progress and detect intermediates .
Methodological Guidance
Q. How can computational methods complement experimental studies of Pd(OAc)₂ reactivity?
Density Functional Theory (DFT) calculations can model transition states (e.g., oxidative addition of aryl halides) and predict ligand effects on activation barriers. Compare computed NMR chemical shifts with experimental data to validate proposed intermediates .
Q. What protocols are recommended for handling air-sensitive Pd(OAc)₂ derivatives?
- Storage : Keep under inert gas (Ar/N₂) at −20°C in sealed, amber vials to prevent light-induced degradation .
- Quenching : Terminate reactions with aqueous EDTA to chelate residual Pd, facilitating waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
